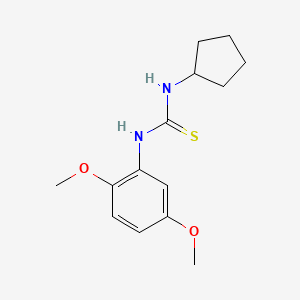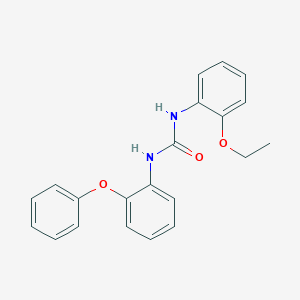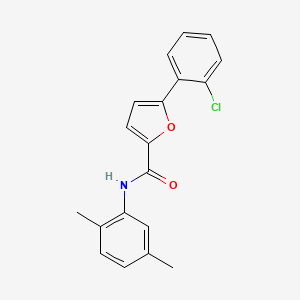
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea, also known as CPDT, is a compound that has gained attention in the scientific community for its potential use in various research applications. CPDT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising effects on various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it has been suggested to act through various pathways, including the inhibition of certain enzymes and the modulation of various receptors. This compound has been found to interact with the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of certain enzymes, and the modulation of various receptors. This compound has been found to exhibit neuroprotective effects in various in vitro and in vivo models, including models of Parkinson's disease and traumatic brain injury. In addition, this compound has been found to exhibit anti-cancer activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea is its potential use as a therapeutic agent in various research fields, including neuroscience and cancer research. This compound has been found to exhibit promising effects in various in vitro and in vivo models, making it a potentially useful tool for researchers. One limitation of this compound is its relatively limited availability and high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea, including further elucidation of its mechanism of action and the development of more efficient synthesis methods. In addition, further research is needed to determine the potential therapeutic applications of this compound in various research fields, including neuroscience and cancer research. Finally, the development of more cost-effective methods for the synthesis of this compound may increase its availability and potential use in research.
Méthodes De Synthèse
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea has been synthesized through multiple methods, including the reaction of cyclopentylamine with 2,5-dimethoxybenzoyl isothiocyanate, as well as the reaction of cyclopentylamine with 2,5-dimethoxybenzoyl chloride followed by the reaction with thiourea. The purity of the synthesized this compound can be confirmed through various analytical methods, including HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have potential applications in various scientific research fields, including neuroscience and cancer research. In neuroscience, this compound has been shown to exhibit neuroprotective effects and has been suggested as a potential therapeutic agent for neurodegenerative diseases. In cancer research, this compound has been found to exhibit anti-cancer activity and has been suggested as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-11-7-8-13(18-2)12(9-11)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXSRRAJWMZLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)

![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

